Sodium ethyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

546-74-7 |

|---|---|

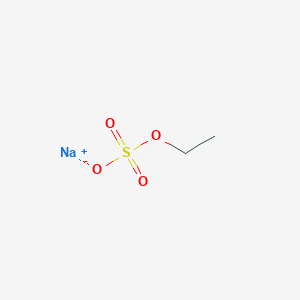

Molecular Formula |

C2H6NaO4S |

Molecular Weight |

149.12 g/mol |

IUPAC Name |

sodium;ethyl sulfate |

InChI |

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |

InChI Key |

IJXWKCDZYWFJLL-UHFFFAOYSA-N |

SMILES |

CCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCOS(=O)(=O)O.[Na] |

Other CAS No. |

546-74-7 |

Pictograms |

Irritant |

Synonyms |

Sulfuric Acid Monoethyl Ester Sodium Salt; Ethyl Sodium Sulfate; Sodium Sulfovinate; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of sodium ethyl sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sodium ethyl sulfate (B86663). It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and visualizations of the synthetic pathways.

Introduction

Sodium ethyl sulfate (CAS 546-74-7), also known as sodium sulfovinate, is the sodium salt of ethyl hydrogen sulfate.[1][2] It is a metabolite of ethanol (B145695) and is used as a biomarker for recent alcohol consumption.[3][4] In various industrial and laboratory settings, it functions as a surfactant, wetting agent, emulsifier, and a reagent in organic synthesis.[5][6][7] This document serves as a comprehensive resource on its fundamental properties.

Physical and Chemical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[2][4][7] It is known to be an anionic surfactant with excellent wetting and penetrating properties.[5] The compound is generally stable but is incompatible with strong oxidizing agents.[5]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NaO₄S | [1][2][3][4][8] |

| Molecular Weight | 148.11 g/mol | [1][2][3][4][8] |

| Appearance | White to off-white powder or crystals | [4][7][8] |

| Melting Point | 148-149°C[5] | [4][5][6][9] |

| 170-172°C[6] | ||

| >160°C (decomposes)[4] | ||

| Monohydrate: 86-90°C[9] | ||

| Density | 1.12 g/mL at 20°C | [5] |

| Water Solubility | Soluble[5] | [2][4][5][6] |

| >=10 g/100 mL at 20°C[5] | ||

| Soluble in 0.7 parts water[2] | ||

| Solubility in other solvents | Methanol (Slightly)[4][6], DMSO (Soluble)[5], Alcohol (Soluble)[2][10] | [2][4][5][6][10] |

| Vapor Pressure | 1.2 Pa at 20°C | [5] |

| pH | Neutral | [5] |

| Purity | ≥98% | [4][8] |

Chemical Properties and Reactivity

Stability: this compound is generally stable under standard conditions.[5] The product is stable if stored and handled as prescribed.[11] It is, however, hygroscopic and should be stored in a well-closed container.[2][4] Long-term storage is recommended at 4°C under an inert gas.[4] Hydrolysis of organic sulfate esters can be accelerated under acidic conditions.[12]

Reactivity: this compound is incompatible with strong oxidizing agents.[5] The esterification reaction to form its precursor, ethyl hydrogen sulfate, is exothermic and requires careful temperature control to prevent side reactions like the formation of diethyl ether.[12][13]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process: the formation of ethyl hydrogen sulfate from ethanol and sulfuric acid, followed by neutralization.[12][14]

Method 1: Synthesis via Calcium Salt Intermediate

This method involves the reaction of ethanol with sulfuric acid, followed by treatment with calcium carbonate and subsequent reaction with sodium carbonate.[12][14]

-

Step 1: Formation of Ethyl Hydrogen Sulfate:

-

Step 2: Formation of Calcium Ethyl Sulfate:

-

After cooling the reaction mixture, an excess of calcium carbonate is added. This converts the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate, while the excess sulfuric acid is removed as insoluble calcium sulfate.

-

The mixture is filtered to separate the insoluble calcium sulfate.

-

-

Step 3: Formation of this compound:

-

The aqueous filtrate containing calcium ethyl sulfate is treated with a sufficient amount of sodium carbonate solution to precipitate calcium carbonate.

-

The solution is filtered to remove the precipitated calcium carbonate.

-

The resulting solution of this compound can be concentrated on a water bath and cooled to allow for crystallization.[14]

-

Method 2: Direct Neutralization

An alternative approach involves the direct neutralization of the ethyl hydrogen sulfate solution with a sodium base.

-

Ethyl hydrogen sulfate is prepared as described in Step 1 of Method 1.

-

The resulting solution is neutralized with anhydrous sodium carbonate. Care must be taken due to the evolution of carbon dioxide.[14]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via a calcium salt intermediate.

References

- 1. This compound | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. SODIUM ETHYLSULFATE - Ataman Kimya [atamanchemicals.com]

- 6. This compound [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. reddit.com [reddit.com]

- 11. download.basf.com [download.basf.com]

- 12. This compound | 546-74-7 | Benchchem [benchchem.com]

- 13. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Sodium Ethyl Sulfate from Ethanol and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium ethyl sulfate (B86663) from the reaction of ethanol (B145695) and sulfuric acid. It details two primary experimental protocols: a direct neutralization method and a method proceeding through a calcium ethyl sulfate intermediate. This document includes detailed procedural steps, quantitative data summaries, and visual representations of the reaction pathway and experimental workflows. Additionally, it covers purification techniques, analytical characterization, and essential safety precautions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Sodium ethyl sulfate is an anionic surfactant and a versatile intermediate in organic synthesis. Its preparation involves the esterification of ethanol with sulfuric acid to form ethyl hydrogen sulfate, which is subsequently neutralized to the sodium salt. The control of reaction conditions is critical to prevent the formation of byproducts such as diethyl ether and ethylene. This guide outlines reliable methods for the synthesis, purification, and characterization of this compound.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a two-step mechanism. The first step is the formation of ethyl hydrogen sulfate from the reaction of ethanol with sulfuric acid. The second step is the neutralization of the ethyl hydrogen sulfate to yield the sodium salt.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Direct Neutralization

This method involves the direct reaction of ethanol and sulfuric acid, followed by neutralization with sodium carbonate.

Experimental Workflow:

Figure 2: Workflow for the direct neutralization method.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place absolute ethanol.

-

Slowly add concentrated sulfuric acid dropwise to the ethanol while cooling the flask in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture to a gentle reflux for 1-3 hours. It is crucial to maintain the reaction temperature below 130°C to minimize the formation of diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Slowly neutralize the acidic solution with a saturated solution of sodium carbonate. Carbon dioxide will evolve, so the addition should be done carefully.[1][2]

-

Filter the resulting mixture to remove the precipitated sodium sulfate.

-

Concentrate the filtrate by evaporating the solvent under reduced pressure.

-

Recrystallize the crude this compound from a mixture of anhydrous ethanol and diethyl ether (e.g., 75:25 v/v) to obtain the purified product.

-

Dry the crystals under vacuum.

Method 2: Calcium Ethyl Sulfate Intermediate

This method avoids the direct precipitation of large amounts of sodium sulfate by first forming the more soluble calcium ethyl sulfate.[1]

Experimental Workflow:

Figure 3: Workflow for the calcium intermediate method.

Procedure:

-

In a suitable flask, boil a mixture of ethanol and sulfuric acid.[1]

-

After cooling, add calcium carbonate to the mixture. This will neutralize the excess sulfuric acid and convert the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate, precipitating the excess sulfate as calcium sulfate.[1]

-

Filter the mixture to remove the insoluble calcium sulfate.[1]

-

To the filtrate containing calcium ethyl sulfate, add a solution of sodium carbonate. This will precipitate calcium carbonate and leave this compound in solution.[1][3][4]

-

Filter off the calcium carbonate.

-

Concentrate the filtrate by evaporation to induce crystallization of this compound.[1]

-

Collect the crystals by filtration and dry them in a desiccator. A second, less pure crop of crystals can be obtained by further concentrating the mother liquor.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Method 1 (Direct) | Method 2 (Calcium Intermediate) | Reference |

| Ethanol | 128 g (absolute) | 40 mL | [1] |

| Sulfuric Acid | 120 g (concentrated) | 16 mL | [1] |

| Neutralizing Agent | Sodium Carbonate | Calcium Carbonate, then Sodium Carbonate | [1] |

| Reaction Temperature | < 130°C | Boiling | [1] |

| Reaction Time | 1-3 hours | Not specified |

Table 2: Product Yield and Physical Properties

| Parameter | Value | Reference |

| Theoretical Yield (from 128g EtOH) | ~230 g | Calculated |

| Reported Yield | 85% (Method with oleum) | [1][2] |

| Reported Yield (from 128g EtOH) | ~100 g | |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | >160°C (decomposes) | [5] |

| Solubility | Slightly soluble in methanol (B129727) and water | [5] |

Purification and Characterization

Purification

The purification of this compound can be challenging due to its hygroscopic nature.

-

Recrystallization: A common method for purification is recrystallization from a mixture of anhydrous ethanol and diethyl ether.

-

Washing: The crude product can be washed with acetone (B3395972) to remove impurities, as this compound is insoluble in acetone.[6]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy can be used to confirm the structure of the ethyl group.

-

¹H NMR (D₂O): δ 4.10 (q, 2H, -CH₂-), δ 1.30 (t, 3H, -CH₃).[7]

-

-

Melting Point: The melting point of this compound is reported to be above 160°C, at which point it decomposes.[5]

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, and appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[9]

-

Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It reacts violently with water in a highly exothermic manner. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

-

Handling Ethanol: Ethanol is a flammable liquid. Keep it away from ignition sources.

-

Reaction Control: The addition of sulfuric acid to ethanol is highly exothermic and must be done slowly with cooling to prevent the reaction from running out of control and to minimize the formation of flammable diethyl ether.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult the primary literature and relevant safety data sheets before undertaking any experimental work.

References

- 1. scribd.com [scribd.com]

- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. youtube.com [youtube.com]

- 5. usbio.net [usbio.net]

- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ETHYLSULFURIC ACID SODIUM SALT(546-74-7) 1H NMR [m.chemicalbook.com]

- 8. westlab.com.au [westlab.com.au]

- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

Sodium ethyl sulfate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium ethyl sulfate (B86663), covering its fundamental chemical properties, synthesis protocols, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and procedural insights.

Core Identification

Sodium ethyl sulfate, also known as sodium sulfovinate, is the sodium salt of ethyl sulfate.[1][2][3] It is recognized as a metabolite of ethanol (B145695) in humans and serves as a potential biomarker for recent alcohol consumption.[2][4][5]

-

Synonyms : Ethyl sodium sulfate, Sodium sulfovinate, Sulfuric acid monoethyl ester sodium salt[2][4][5]

Molecular Structure and Chemical Properties

The molecular structure consists of an ethyl group bonded to a sulfate group, with a sodium counter-ion.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 148.11 g/mol | [1][2][3][5][6][7][8] |

| Appearance | White to off-white, very hygroscopic powder or crystals. | [2][3][7][8][9] |

| Purity | Commercially available at ≥98% | [2][6][7][8] |

| Melting Point | >160°C (decomposes) | [2] |

| Solubility | Soluble in water and alcohol. Slightly soluble in methanol. | [2][3][9] |

| Percent Composition | C 16.22%, H 3.40%, Na 15.52%, O 43.21%, S 21.65% | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are collated from established chemical synthesis literature.

This common laboratory method involves the formation of an intermediate, calcium ethyl sulfate, which is subsequently converted to the final sodium salt.[10][11][12]

Workflow Diagram: Synthesis of this compound

Caption: Synthesis workflow via calcium ethyl sulfate intermediate.

Methodology:

-

Esterification : A mixture of absolute ethanol (40 mL) and concentrated sulfuric acid (16 mL) is heated under reflux.[10] This reaction forms ethyl hydrogen sulfate (sulfovinic acid).[11][13]

-

CH₃CH₂OH + H₂SO₄ → C₂H₅OSO₃H + H₂O[11]

-

-

Neutralization and Salt Formation : The resulting solution is neutralized by adding calcium carbonate (CaCO₃).[10] This step forms the soluble calcium ethyl sulfate and precipitates the excess sulfuric acid as insoluble calcium sulfate.[10]

-

2C₂H₅OSO₃H + CaCO₃ → (C₂H₅OSO₃)₂Ca + H₂O + CO₂[11]

-

-

Filtration : The mixture is filtered to remove the precipitated calcium sulfate. The filtrate contains the aqueous solution of calcium ethyl sulfate.[10]

-

Conversion to Sodium Salt : A solution of sodium carbonate (Na₂CO₃) is added to the filtrate. This causes the precipitation of calcium carbonate, leaving the desired this compound in the solution.[10][11]

-

(C₂H₅OSO₃)₂Ca + Na₂CO₃ → 2C₂H₅OSO₃Na + CaCO₃[11]

-

-

Isolation : The precipitated calcium carbonate is removed by filtration. The final filtrate is then concentrated by evaporation and cooled to crystallize the this compound product.[10]

This method is adapted from a validated procedure for the determination of ethyl sulfate in a drug substance, demonstrating a robust analytical approach for quality control.[14]

Workflow Diagram: Analytical Quantification by Ion Chromatography

Caption: Workflow for quantifying this compound (EtS).

Methodology:

-

Chromatographic System : The analysis is performed using an ion chromatograph equipped with a conductometric detector.[14]

-

Column : A Metrosep A Supp 10 (250 mm × 4.0 mm, 4.6 µm) column is used for separation.[14]

-

Mobile Phase : The mobile phase consists of a buffer (3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate) and acetonitrile in a 90:10 (v/v) ratio.[14]

-

Operating Conditions :

-

Standard and Sample Preparation : Prepare standard and sample solutions by dissolving the material in the mobile phase to the desired concentration.

-

Analysis : Inject the sample into the chromatograph. The ethyl sulfate is monitored by the conductometric detector.

-

Quantification : The concentration of ethyl sulfate is determined by comparing the peak area from the sample to a standard curve generated from known concentrations. The performance of this method shows high specificity, linearity (correlation coefficient > 0.999), and accuracy (average recovery ~98.7%).[14] The limit of detection (LOD) and limit of quantification (LOQ) for ethyl sulfate are approximately 0.3 µg/mL and 0.8 µg/mL, respectively.[14]

Applications in Research and Drug Development

This compound has several applications relevant to the scientific and pharmaceutical communities:

-

Biomarker of Alcohol Consumption : As a direct metabolite of ethanol, it is used alongside ethyl glucuronide (EtG) in urine analysis to detect recent alcohol intake.

-

Reference Standard : The purified compound, including isotopically labeled versions like Sodium Ethyl-d5 Sulfate, is used as a reference standard for analytical method development, validation, and quality control applications in the drug development process.[15]

-

Surfactant and Emulsifier : In industrial contexts, it functions as an anionic surfactant, wetting agent, and emulsifier.[9][16] These properties are leveraged in the production of some pharmaceuticals, such as enhancing the bactericidal properties of antiseptics or controlling undesirable reactions during penicillin production.[16]

-

Synthetic Intermediate : It serves as a building block and intermediate in various organic syntheses.[3][7]

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. This compound [drugfuture.com]

- 4. This compound | CAS 546-74-7 | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 14. A New Method for the Quantification of Ethyl Sulfate and Isopropyl Sulfate Contents in Abacavir Sulfate by Ion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium Ethyl-d5 Sulfate | Axios Research [axios-research.com]

- 16. SODIUM ETHYLSULFATE - Ataman Kimya [atamanchemicals.com]

Solubility of Sodium Ethyl Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium ethyl sulfate (B86663) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes known qualitative and quantitative solubility information and presents detailed experimental protocols for determining the solubility of sodium ethyl sulfate.

Introduction to this compound

This compound (C₂H₅NaO₄S) is an anionic surfactant and a metabolite of ethanol. It finds applications in various industrial processes, including as a detergent, wetting agent, and emulsifier. In the pharmaceutical and drug development sectors, understanding its solubility in organic solvents is crucial for formulation, purification, and analytical method development.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the presence of other solutes. While comprehensive quantitative data is scarce, the following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 17 | 164 g / 100 mL (monohydrate)[1] | Quantitative |

| Methanol | Not Specified | Slightly Soluble[2] | Qualitative |

| Ethanol | Hot | Soluble | Qualitative |

| Alcohols (general) | Hot | Reported as high as ~100 g / 100 mL (rule of thumb) | Semi-Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Insoluble | Qualitative |

Further research indicates that the solubility of this compound in aqueous solutions has been studied up to a mass fraction of 0.56.

Factors Influencing Solubility

The solubility of this compound, an ionic compound, is governed by the principle of "like dissolves like." Its solubility in polar solvents is generally higher than in non-polar solvents. The ethyl group provides some organic character, but the ionic sulfate group dominates its solubility profile.

Temperature: The solubility of this compound in alcohols is reported to increase significantly with temperature. This property is often exploited in recrystallization processes for its purification.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a reliable and widely used method for determining the thermodynamic solubility of a compound.[3][4]

4.1.1 Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis after solvent evaporation.

4.1.2 Materials and Apparatus

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

4.1.3 Procedure

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette, and filter it through a syringe filter into a pre-weighed, dry container.

-

Evaporate the solvent from the container in a drying oven at a temperature that will not cause decomposition of the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound and express the solubility in g/100 mL or other desired units.

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits absorbance in the UV-Vis region and the solvent is transparent in that range.

4.2.1 Principle

A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

4.2.2 Materials and Apparatus

-

All materials from the gravimetric method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

4.2.3 Procedure

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Prepare and Analyze a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-5).

-

Carefully withdraw a sample of the supernatant and filter it.

-

Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Logical Relationship of Factors Affecting Solubility

This diagram shows the relationship between the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While comprehensive quantitative data remains limited, this guide provides the currently available information and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems. The provided methodologies, particularly the gravimetric shake-flask method, offer a robust approach to generating reliable solubility data. Further research to establish a comprehensive database of the solubility of this compound in a wider range of organic solvents at various temperatures is highly encouraged.

References

An In-depth Technical Guide to the Mechanism of Sodium Ethyl Sulfate Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) (SES), with the chemical formula C₂H₅NaO₄S, is an anionic surfactant and a versatile intermediate in organic synthesis.[1] It belongs to the class of alkyl sulfate esters, which are utilized as detergents, wetting agents, foaming agents, and emulsifiers in various industries, including cosmetics, textiles, and metal processing.[1] In the context of drug development and specialized chemical synthesis, SES serves as a key ethylating agent, for instance, in the preparation of sodium ethane (B1197151) sulfonate. Understanding the core mechanisms of its formation is critical for optimizing synthesis protocols, maximizing yield, and ensuring product purity.

This technical guide provides a comprehensive overview of the primary mechanism for sodium ethyl sulfate formation, details on reaction kinetics, a summary of quantitative data from various synthetic routes, and detailed experimental protocols.

Core Mechanism: Acid-Catalyzed Esterification

The most prevalent method for synthesizing this compound involves a two-stage process: first, the formation of ethyl hydrogen sulfate (also known as sulfovinic acid) via the esterification of ethanol (B145695) with sulfuric acid, followed by neutralization with a sodium base.[2]

The initial reaction is a reversible, acid-catalyzed esterification, analogous to the Fischer esterification of carboxylic acids.[3][4][5] Sulfuric acid serves as both a reactant and the catalyst.[2][3] The mechanism proceeds as follows:

-

Protonation of Sulfuric Acid : In the highly acidic medium, a sulfuric acid molecule protonates another, enhancing the electrophilicity of the sulfur atom.

-

Nucleophilic Attack by Ethanol : The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the protonated sulfuric acid. This forms a protonated oxonium ion intermediate.[6]

-

Proton Transfer : A proton is transferred from the oxonium ion to a water molecule or another base in the medium.

-

Formation of Ethyl Hydrogen Sulfate : The process results in the formation of the monoester, ethyl hydrogen sulfate (C₂H₅OSO₃H), and water.[7]

The overall reaction for the first stage is: CH₃CH₂OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O[7]

Because the reaction is reversible, the presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield.[8] To drive the reaction forward, an excess of sulfuric acid or the removal of water is often employed.[3]

Caption: Reaction pathway for the formation of ethyl hydrogen sulfate.

Neutralization to this compound

Once ethyl hydrogen sulfate is formed, it is converted to its sodium salt. This is a standard acid-base neutralization. A sodium-containing base, typically sodium carbonate (Na₂CO₃), is added to the solution.[1][8]

2 C₂H₅OSO₃H + Na₂CO₃ → 2 C₂H₅OSO₃Na + H₂O + CO₂[7]

In many laboratory-scale preparations, a two-step neutralization is performed to effectively remove the excess concentrated sulfuric acid from the first stage. Calcium carbonate (CaCO₃) is added first, which reacts with the excess sulfuric acid to form insoluble calcium sulfate (CaSO₄), while the desired ethyl hydrogen sulfate forms soluble calcium ethyl sulfate.[9][10]

H₂SO₄ (excess) + CaCO₃ → CaSO₄(s) + H₂O + CO₂ 2 C₂H₅OSO₃H + CaCO₃ → (C₂H₅OSO₃)₂Ca(aq) + H₂O + CO₂[7]

After filtering off the solid calcium sulfate, sodium carbonate is added to the filtrate. This causes the precipitation of calcium carbonate, leaving the desired this compound in the aqueous solution.[7][9]

(C₂H₅OSO₃)₂Ca(aq) + Na₂CO₃ → 2 C₂H₅OSO₃Na(aq) + CaCO₃(s)[7]

The final product is then isolated by evaporating the solvent.[10]

Quantitative Data and Reaction Conditions

The yield and purity of this compound are highly dependent on reaction conditions, particularly temperature and reactant ratios. Controlling the temperature is crucial to prevent the formation of byproducts such as diethyl ether (at temperatures >140°C) or ethylene (B1197577) (at temperatures >170°C).[6][11]

| Reactants | Temperature (°C) | Key Conditions & Notes | Reported Yield | Reference(s) |

| Ethanol, 20% Oleum (H₂SO₄ + SO₃) | 45°C | Oleum is used as a powerful sulfating and dehydrating agent. Neutralization with anhydrous Na₂CO₃. | 85% | [8][9][12] |

| Ethanol, Sulfuric Acid | 70°C | Equimolar quantities of reactants. Reaction reported to be complete in 10 minutes. | ~60% | [13] |

| Ethanol, Sulfuric Acid | ~100°C (Gentle Reflux) | Slow, dropwise addition of H₂SO₄ to ethanol on an ice bath, followed by 1-3 hours of reflux. | High (e.g., ~100g product from 128g EtOH) | [10] |

| Ethanol, Sulfuric Acid, Na₂SO₄ | Room Temp | Anhydrous sodium sulfate is used as an in-situ dehydrating agent to drive the equilibrium. | "Quantitative" | [3][12] |

| Diethyl Sulfate, Sodium Nitrite | Not specified | Used in a synthesis for nitroethane, where SES is an intermediate. | 31-46% (of nitroethane) | [14] |

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis of this compound from ethanol and sulfuric acid, employing the calcium carbonate neutralization method.[9][10][15]

Materials & Equipment:

-

Absolute Ethanol (e.g., 128 g)

-

Concentrated Sulfuric Acid (98%, e.g., 120 g)

-

Calcium Carbonate (CaCO₃), finely powdered (e.g., 90 g)

-

Sodium Carbonate (Na₂CO₃) (e.g., 30-35 g)

-

Deionized Water

-

500 mL Round Bottom Flask, Stir Bar, Addition Funnel, Reflux Condenser

-

Ice Bath, Heating Mantle

-

Buchner Funnel and Vacuum Filtration Apparatus

-

Beakers, pH paper

-

Rotary Evaporator (optional)

Methodology:

-

Reaction Setup: Equip a 500 mL round bottom flask with a magnetic stir bar and place it in an ice bath. Add 128 g of absolute ethanol to the flask.

-

Acid Addition: Charge an addition funnel with 120 g of concentrated sulfuric acid. Slowly add the sulfuric acid dropwise to the stirring ethanol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C to minimize side reactions. The reaction is highly exothermic.[6]

-

Reflux: After the addition is complete, remove the ice bath and assemble a reflux condenser on the flask. Heat the mixture to a gentle reflux (approx. 100-120°C) for 1-3 hours. Do not exceed 130°C to avoid significant diethyl ether formation.[10][11]

-

Quenching and Neutralization (Part 1): After reflux, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into 600 mL of ice-cold deionized water with stirring.

-

Removal of Excess Sulfuric Acid: Slowly add powdered calcium carbonate in small portions to the diluted, cold acid mixture over 30-45 minutes.[10] Vigorous CO₂ evolution will occur. Add the CaCO₃ until the solution is neutral to litmus (B1172312) paper. Adding the carbonate too quickly will cause it to be coated by insoluble calcium sulfate, hindering the neutralization.[15]

-

First Filtration: Gently heat the mixture to ~60°C to improve filtration speed and vacuum filter through a Buchner funnel to remove the precipitated calcium sulfate.[15] Wash the filter cake with a small amount of hot water and combine the washings with the main filtrate. The filtrate contains calcium ethyl sulfate.

-

Conversion to Sodium Salt (Part 2): To the filtrate, add a concentrated aqueous solution of sodium carbonate dropwise with stirring. Calcium carbonate will precipitate. Continue adding Na₂CO₃ solution until the mixture is mildly basic and no more precipitate forms.[10]

-

Second Filtration: Vacuum filter the mixture to remove the precipitated calcium carbonate. The filtrate now contains the target this compound in solution.

-

Isolation and Purification: Transfer the filtrate to a large beaker or evaporating dish. Evaporate the water on a water bath or using a rotary evaporator until crystals begin to form. Cool the concentrated solution in an ice bath to maximize crystallization.

-

Drying: Collect the crystals by vacuum filtration and dry them thoroughly in a desiccator over a drying agent. The final product is hygroscopic.[10]

Caption: Step-by-step workflow for the lab synthesis of SES.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 546-74-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. scribd.com [scribd.com]

- 10. reddit.com [reddit.com]

- 11. google.com [google.com]

- 12. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Nitroethane from this compound, K2CO3, NaNO2 [chemistry.mdma.ch]

- 15. scribd.com [scribd.com]

Sodium Ethyl Sulfate as an Anionic Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) (SES), with the chemical formula C₂H₅NaO₄S, is a short-chain alkyl sulfate that functions as an anionic surfactant. Its amphiphilic nature, comprising a hydrophilic sulfate head and a short hydrophobic ethyl tail, allows it to reduce surface and interfacial tension, making it a subject of interest for various industrial and research applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, surfactant characteristics, and potential applications of sodium ethyl sulfate, with a particular focus on its relevance to research and pharmaceutical development. While this compound is less studied than its longer-chain counterparts like sodium dodecyl sulfate (SDS), understanding its unique properties is crucial for its potential utilization in specialized applications.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] It is hygroscopic and should be stored accordingly.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂H₅NaO₄S | [2] |

| Molecular Weight | 148.11 g/mol | [1][2][3] |

| CAS Number | 546-74-7 | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | >160°C (decomposes) | [1] |

| Solubility | Slightly soluble in water and methanol | [1] |

| Stability | Stable under normal conditions; hygroscopic | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the sulfation of ethanol (B145695) followed by neutralization with a sodium base. Several methods have been described in the literature.

Synthesis via Sulfuric Acid and Ethanol

One common method involves the reaction of ethanol with sulfuric acid to form ethyl hydrogen sulfate, which is subsequently neutralized.[5]

Reaction Scheme:

-

CH₃CH₂OH + H₂SO₄ → CH₃CH₂OSO₃H + H₂O

-

2CH₃CH₂OSO₃H + Na₂CO₃ → 2CH₃CH₂OSO₃Na + H₂O + CO₂

A detailed experimental protocol derived from literature descriptions is provided in Section 7.1.

Other Synthetic Routes

Alternative synthetic routes include the use of fuming sulfuric acid (oleum) or chlorosulfonic acid for the sulfation of ethanol.[6] The use of oleum (B3057394) can lead to higher yields but requires careful temperature control to avoid side reactions.[7]

Surfactant Properties and Characterization

As an anionic surfactant, the performance of this compound is defined by its ability to lower surface tension and form micelles in solution.

Surface Tension Reduction

This compound is effective at reducing the surface tension of aqueous solutions. The extent of this reduction is concentration-dependent. A study by Bain et al. (2023) provides quantitative data on the surface tension of aqueous this compound solutions at various concentrations.[8]

| Concentration (mol/L) | Approximate Surface Tension (mN/m) |

| < 0.04 | ~72 (close to pure water) |

| > 1.0 | Significant reduction (4.4% - 7.8%) |

| High Concentration | Can be lowered to ~30 mN/m |

Note: The values are based on data presented in the cited literature and may vary with temperature and purity.

Critical Micelle Concentration (CMC) and Krafft Point

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.[9] The Krafft temperature is the temperature at which the solubility of a surfactant is equal to its CMC.[10]

Researchers interested in these parameters for this compound would need to determine them experimentally. Detailed protocols for these determinations are provided in Sections 7.3 and 7.4.

Foaming and Emulsifying Properties

This compound is described as having foaming and emulsifying properties.[4] However, quantitative data on its foaming capacity (e.g., foam volume and stability as per the Ross-Miles method) and its effectiveness as an emulsifier (e.g., ability to stabilize oil-in-water emulsions) are not well-documented in the available literature. For short-chain alkyl sulfates, foaming properties can be less pronounced compared to their longer-chain counterparts.[12]

Applications

This compound has a range of existing and potential applications owing to its surfactant properties.

Industrial Applications

It is used as a detergent, wetting agent, emulsifier, and foaming agent in various industries, including:

-

Textiles: As a wetting and penetrating agent.[4]

-

Cleaning Products: In industrial and household cleaners.

-

Metal Processing: In galvanizing and polishing solutions.[4]

-

Polymerization: As an emulsifier in suspension polymerization.[4]

Applications in Research and Drug Development

The use of this compound in pharmaceutical formulations is an area of potential interest, though specific applications are not extensively documented.

-

As an Excipient: Short-chain alkyl sulfates can be explored as solubilizing agents for poorly water-soluble drugs or as wetting agents in tablet formulations. Its high water solubility at room temperature could be an advantage over some longer-chain sulfates that have higher Krafft points.

-

In Drug Delivery: There is potential for its use in the formulation of microemulsions or nanoemulsions for drug delivery, although specific studies on this compound in this context are lacking.

-

Biochemical Applications: It has been mentioned for its use in enhancing the bactericidal properties of acidic antiseptics and in the production of penicillin.[4]

Biocompatibility and Cytotoxicity: There is a significant lack of publicly available data on the biocompatibility and cytotoxicity of this compound. For any application in drug development, rigorous toxicological studies would be a prerequisite. Generally, shorter-chain surfactants may exhibit different toxicological profiles compared to their longer-chain analogs.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is also irritating to the skin and respiratory system.

-

GHS Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[13]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, compiled from various literature sources.

Laboratory Synthesis of this compound

This protocol is a representative method based on the reaction of ethanol with sulfuric acid, followed by neutralization.

Materials:

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Calcium carbonate or sodium carbonate

-

Deionized water

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cool absolute ethanol in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid to the cooled ethanol with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and heat the mixture under reflux for 2-3 hours. The temperature should be maintained to favor the formation of ethyl hydrogen sulfate.[7]

-

Cool the reaction mixture to room temperature.

-

Neutralize the resulting ethyl hydrogen sulfate. This can be done by:

-

Method A (with Calcium Carbonate): Slowly add calcium carbonate to the solution until the effervescence ceases. This precipitates the excess sulfuric acid as calcium sulfate. Filter the mixture to remove the precipitate. To the filtrate containing calcium ethyl sulfate, add a solution of sodium carbonate to precipitate calcium carbonate and form this compound in solution.[6]

-

Method B (with Sodium Carbonate): Directly and carefully neutralize the cooled reaction mixture with a saturated solution of sodium carbonate until the pH is neutral to slightly alkaline.

-

-

Filter the solution to remove any inorganic precipitates.

-

The resulting aqueous solution of this compound can be concentrated by evaporation of water under reduced pressure to yield the solid product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixtures).

Purity Assessment

The purity of the synthesized this compound can be assessed by a combination of methods:

-

Melting Point Determination: A sharp melting point range (though it decomposes at higher temperatures) can indicate purity.

-

Titration: Purity can be determined by ion exchange titration.

-

Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR can confirm the chemical structure and identify organic impurities. FTIR spectroscopy can confirm the presence of characteristic functional groups (sulfate, alkyl chain).

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can be used to quantify the purity and detect any residual starting materials or byproducts.

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

Principle: The molar conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of molar conductivity versus the square root of concentration indicates the formation of micelles.[14]

Procedure:

-

Prepare a series of aqueous solutions of this compound of known concentrations.

-

Measure the electrical conductivity of each solution at a constant temperature using a calibrated conductivity meter.

-

Plot the molar conductivity against the concentration of the surfactant.

-

The CMC is identified as the concentration at the point where the slope of the line changes.

Determination of Krafft Point

Principle: The Krafft point is the temperature at which the solubility of the surfactant equals its CMC. Below this temperature, the surfactant precipitates out of the solution.[10]

Procedure:

-

Prepare a surfactant solution at a concentration known to be above the CMC (if the CMC is unknown, a 1 wt% solution is often used).

-

Cool the solution until the surfactant precipitates.

-

Slowly heat the solution while stirring and monitoring its appearance.

-

The Krafft point is the temperature at which the solution becomes clear, indicating the dissolution of the precipitate to form a micellar solution.[15]

Visualizations

Synthesis Workflow

Caption: Diagram 1: Synthesis Workflow for this compound

Mechanism of Micelle Formation

Caption: Diagram 2: Micelle Formation by this compound

Experimental Workflow for CMC Determination

Caption: Diagram 3: Workflow for CMC Determination

Conclusion

This compound is a simple anionic surfactant with demonstrated utility in various industrial processes. Its short alkyl chain imparts properties that are distinct from more commonly studied long-chain surfactants. While there is a foundation of knowledge regarding its synthesis and general characteristics, this technical guide highlights significant gaps in the publicly available quantitative data, particularly concerning its critical micelle concentration, Krafft point, and specific performance in foaming and emulsification. Furthermore, its application in drug development remains largely unexplored, with a need for comprehensive studies on its efficacy as a pharmaceutical excipient and its biocompatibility. The provided experimental protocols offer a starting point for researchers to investigate these properties and unlock the full potential of this compound in both fundamental and applied scientific research.

References

- 1. usbio.net [usbio.net]

- 2. This compound | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. SODIUM ETHYLSULFATE - Ataman Kimya [atamanchemicals.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]

- 13. ナトリウム エチルスルファート ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Sodium Ethyl Sulfate: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium ethyl sulfate (B86663) (SES), the sodium salt of ethyl hydrogen sulfate, serves as a reactive and versatile ethylating agent in a variety of organic transformations. Its utility stems from the presence of a good leaving group, the sulfate anion, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of sodium ethyl sulfate in key organic syntheses, with a focus on the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Ethylation of Nitrite (B80452) Anion: Synthesis of Nitroethane

This compound is an effective reagent for the synthesis of nitroalkanes, such as nitroethane, through the nucleophilic substitution of the nitrite anion. This reaction is of significant interest in the synthesis of pharmaceuticals and other fine chemicals where a nitroalkyl moiety is a key structural feature.

Quantitative Data

| Reactants | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| This compound, Sodium Nitrite, K₂CO₃ | Nitroethane | None | 125-130 | Not Specified | 46 | [1][2] |

| This compound, Sodium Nitrite, K₂CO₃, H₂O | Nitroethane | Water | 130-140 | Not Specified | Increased | [3] |

Experimental Protocol: Synthesis of Nitroethane

Materials:

-

This compound (158 g, 1 mole)

-

Sodium nitrite (103.5 g, 1.5 moles)

-

Potassium carbonate (8.6 g, 0.0625 moles)

-

Water (optional, 25-30 mL)[3]

-

Surfactant (e.g., Photo Flow, optional)[3]

-

Calcium chloride (for drying)

-

Activated carbon (for decolorizing, if needed)

Procedure:

-

Intimately mix this compound, sodium nitrite, and potassium carbonate in a reaction flask. For potentially improved yields, a small amount of water (25-30 mL) and a surfactant can be added.[3]

-

Set up the apparatus for simple distillation, ensuring the thermometer is positioned to measure the temperature of the reaction mixture.

-

Heat the mixture to a temperature of 125-130°C.[1][2] The nitroethane will begin to distill as it is formed.

-

Continue heating and distillation until the rate of distillation slows significantly.

-

Wash the crude nitroethane distillate with an equal volume of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

If the product is colored, decolorize with a small amount of activated carbon.

-

Purify the nitroethane by redistillation, collecting the fraction boiling between 114-116°C.[1][2]

Reaction Workflow

Workflow for the synthesis of nitroethane.

O-Ethylation of Phenols: Synthesis of Aryl Ethyl Ethers

The ethylation of phenols to produce aryl ethyl ethers is a fundamental transformation in organic synthesis, often accomplished via the Williamson ether synthesis. While classic protocols for this reaction typically employ ethyl halides or diethyl sulfate, this compound can also serve as the ethylating agent.[4][5] This method involves the reaction of a sodium phenoxide with this compound.

Reaction Principle

The synthesis of phenetole (B1680304) (ethyl phenyl ether) from sodium phenoxide illustrates this application. The phenoxide ion acts as a nucleophile, attacking the ethyl group of this compound and displacing the sulfate anion.

Experimental Protocol: Synthesis of Phenetole (Conceptual)

Materials:

-

Sodium hydroxide (B78521) or sodium metal

-

This compound

-

Anhydrous ethanol (B145695) or other suitable solvent

-

Diethyl ether (for extraction)

-

Anhydrous calcium chloride or sodium sulfate (for drying)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottomed flask, dissolve phenol in a suitable solvent like anhydrous ethanol. Add an equimolar amount of a strong base, such as sodium hydroxide or sodium metal, to generate the sodium phenoxide in situ.[5]

-

Ethylation: To the solution of sodium phenoxide, add a stoichiometric amount of this compound.

-

Reaction: Heat the reaction mixture under reflux for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.

-

Dry the ethereal solution over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent by distillation. The crude phenetole can then be purified by fractional distillation.

Logical Relationship: Williamson Ether Synthesis

Williamson ether synthesis using this compound.

O-Ethylation of Carboxylates: Synthesis of Ethyl Esters

The esterification of carboxylic acids is a cornerstone of organic synthesis. While Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a common method, the alkylation of a carboxylate salt with an alkylating agent provides an alternative route. This compound can be employed for the ethylation of sodium carboxylates to yield the corresponding ethyl esters.

Reaction Principle

The reaction of sodium benzoate (B1203000) with this compound would yield ethyl benzoate. The carboxylate anion acts as a nucleophile, attacking the ethyl group of this compound.

Experimental Protocol: Synthesis of Ethyl Benzoate (Conceptual)

A detailed protocol for the synthesis of ethyl benzoate using this compound is not explicitly available in the provided search results. The following is a generalized procedure based on the principles of carboxylate alkylation. A patent describes a similar process using sodium benzoate and ethyl chloride with a phase transfer catalyst, achieving high yields.[6]

Materials:

-

Benzoic acid

-

Sodium hydroxide

-

This compound

-

A suitable solvent (e.g., DMF, DMSO)

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Benzoate: Neutralize benzoic acid with an equimolar amount of aqueous sodium hydroxide and evaporate the water to obtain dry sodium benzoate.

-

Ethylation: Suspend the dry sodium benzoate in a high-boiling polar aprotic solvent like DMF. Add this compound (and optionally a phase transfer catalyst).

-

Reaction: Heat the mixture, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the ethyl benzoate with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude ester by vacuum distillation.

Reaction Pathway: Ester Synthesis

Synthesis of ethyl esters from sodium carboxylates.

N-Ethylation of Amines and S-Ethylation of Thiols

This compound can also be used for the N-ethylation of amines and the S-ethylation of thiols. These reactions proceed via a nucleophilic attack of the nitrogen or sulfur atom on the ethyl group of the this compound. While specific protocols using this compound for these transformations were not found in the search results, the general principles are analogous to those for O-ethylation. For instance, the synthesis of ethyl phenyl sulfide (B99878) would involve the reaction of sodium thiophenoxide with this compound.[7] Similarly, the N-ethylation of amines like piperazine (B1678402) could potentially be achieved, although other methods for synthesizing 1,4-diethylpiperazine (B1583865) exist.[8]

Conclusion

This compound is a valuable and reactive ethylating agent in organic synthesis. Its application in the synthesis of nitroethane is well-documented with established protocols. While its use in the ethylation of phenols, carboxylates, amines, and thiols is mechanistically plausible, detailed experimental procedures are less commonly reported in the literature compared to more conventional ethylating agents like ethyl halides and diethyl sulfate. The conceptual protocols provided herein offer a starting point for the development of specific synthetic methods utilizing this compound for these important transformations. Researchers are encouraged to optimize reaction conditions for their specific substrates.

References

- 1. Nitroalkane Preparation FAQ [designer-drug.com]

- 2. Nitroethane Synthesis: A Compilation [erowid.org]

- 3. galaxy.ai [galaxy.ai]

- 4. Page loading... [guidechem.com]

- 5. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 6. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]

- 7. Cas 622-38-8,ETHYL PHENYL SULFIDE | lookchem [lookchem.com]

- 8. 1,4-DIETHYLPIPERAZINE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Sodium Ethyl Sulfate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) (SES), an anionic surfactant, finds utility as an emulsifier and stabilizer in various polymerization reactions, primarily in emulsion and suspension polymerization processes. Its amphiphilic nature, possessing a hydrophilic sulfate head and a short hydrophobic ethyl tail, enables it to facilitate the dispersion of water-insoluble monomers in an aqueous medium, leading to the formation of stable polymer latexes. These application notes provide an overview of the role of sodium ethyl sulfate in polymerization, present available data, and offer generalized experimental protocols.

Principle of Operation

In polymerization reactions, particularly emulsion polymerization, this compound functions by adsorbing at the monomer-water interface. This action reduces the interfacial tension, allowing for the formation of stable monomer droplets. Upon reaching a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles can solubilize monomer molecules, creating loci for the initiation of polymerization. The resulting polymer chains are stabilized by the surfactant molecules, preventing coagulation and leading to the formation of a stable polymer dispersion, or latex.

Applications in Polymerization

This compound is primarily employed in the following polymerization techniques:

-

Emulsion Polymerization: It serves as a key emulsifier for a variety of monomers, including vinyl acetate (B1210297), acrylates, and styrene-butadiene systems. Its role is crucial in controlling particle size, and consequently, the viscosity and stability of the resulting latex.

-

Suspension Polymerization: In this method, this compound acts as a stabilizer to prevent the coalescence of monomer droplets, thereby controlling the size and morphology of the final polymer beads.

Data Presentation

Quantitative data specifically detailing the effects of this compound on polymerization kinetics and polymer properties is limited in publicly available literature. However, general trends observed for anionic surfactants can be extrapolated. The following tables summarize the expected influence of this compound concentration on key polymerization parameters, drawing analogies from studies on similar short-chain alkyl sulfate surfactants.

Table 1: Expected Effect of this compound Concentration on Emulsion Polymerization Outcomes

| Parameter | Effect of Increasing this compound Concentration | Rationale |

| Particle Size | Decrease | Higher surfactant concentration leads to the formation of a larger number of smaller micelles, resulting in a greater number of smaller polymer particles. |

| Polymerization Rate | Increase | A larger number of particles provides more sites for polymerization, thus increasing the overall reaction rate. |

| Latex Viscosity | Increase | Smaller particle sizes lead to a larger total surface area and increased inter-particle interactions, resulting in higher viscosity. |

| Latex Stability | Increase | Enhanced electrostatic and steric stabilization provided by the surfactant layer on the polymer particles improves colloidal stability. |

Table 2: General Properties of this compound

| Property | Value |

| CAS Number | 546-74-7 |

| Molecular Formula | C₂H₅NaO₄S |

| Molecular Weight | 148.11 g/mol |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in water |

Experimental Protocols

The following are generalized protocols for emulsion and suspension polymerization that can be adapted for the use of this compound. Researchers should note that optimal conditions, including the concentration of this compound, will need to be determined empirically for each specific monomer system.

Protocol 1: Emulsion Polymerization of Vinyl Acetate

Objective: To synthesize a stable polyvinyl acetate latex using this compound as an emulsifier.

Materials:

-

Vinyl acetate (monomer), inhibitor removed

-

This compound (emulsifier)

-

Potassium persulfate (initiator)

-

Sodium bicarbonate (buffer)

-

Deionized water

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels

-

Water bath for temperature control

-

Monomer and initiator feeding pumps

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

-

Initial Charge: To the reactor, add a solution of this compound (e.g., 0.5-2.0 wt% based on monomer) and sodium bicarbonate (e.g., 0.2-0.5 wt% based on water) in deionized water.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Heating: Heat the reactor contents to the desired reaction temperature (e.g., 60-80 °C) with continuous stirring.

-

Initiator and Monomer Feed:

-

Prepare an aqueous solution of the potassium persulfate initiator (e.g., 0.1-0.5 wt% based on monomer).

-

Begin the continuous and separate feeding of the vinyl acetate monomer and the initiator solution into the reactor over a period of 3-4 hours.

-

-

Polymerization: Maintain the reaction temperature and stirring for the duration of the feed and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting polyvinyl acetate latex can be characterized for properties such as particle size, viscosity, and solid content.

Protocol 2: Suspension Polymerization of Styrene (B11656)

Objective: To produce polystyrene beads using this compound as a stabilizer.

Materials:

-

Styrene (monomer), inhibitor removed

-

Benzoyl peroxide (initiator)

-

This compound (stabilizer)

-

Poly(vinyl alcohol) (co-stabilizer, optional)

-

Deionized water

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet

-

Water bath for temperature control

Procedure:

-

Aqueous Phase Preparation: In the reactor, dissolve this compound (e.g., 0.1-0.5 wt% based on water) and optionally, a co-stabilizer like poly(vinyl alcohol), in deionized water.

-

Organic Phase Preparation: In a separate vessel, dissolve the benzoyl peroxide initiator (e.g., 0.2-1.0 wt% based on monomer) in the styrene monomer.

-

Dispersion: Add the organic phase to the aqueous phase in the reactor with vigorous stirring to form a fine suspension of monomer droplets.

-

Inert Atmosphere and Heating: Purge the reactor with nitrogen and heat the suspension to the desired polymerization temperature (e.g., 80-90 °C).

-

Polymerization: Maintain the temperature and stirring for several hours (e.g., 4-8 hours) until the polymerization is complete. The stirring rate is critical for controlling the final bead size.

-

Work-up: Cool the reactor to room temperature. The polystyrene beads can be collected by filtration, washed with water to remove the stabilizer, and then dried.

Mandatory Visualizations

Caption: Workflow for a typical emulsion polymerization process.

Caption: Workflow for a typical suspension polymerization process.

Caption: Logical relationship of micelle formation and polymerization initiation.

Application Notes and Protocols: Sodium Ethyl Sulfate as a Wetting Agent in Electroplating Baths

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium ethyl sulfate (B86663) as a wetting agent in electroplating baths. The information is intended to guide researchers and scientists in understanding its function, application, and evaluation.

Introduction

Sodium ethyl sulfate (SES), an anionic surfactant, is utilized as a wetting agent in various electroplating baths, including nickel, copper, and zinc plating. Its primary function is to reduce the surface tension of the plating solution, which is crucial for achieving high-quality, uniform, and defect-free metal deposits.[1] By lowering the surface tension, this compound facilitates the release of hydrogen bubbles that can form on the cathode surface during electrolysis, thereby preventing pitting and porosity in the plated layer.[1][2]

Mechanism of Action

In an electroplating bath, the metal to be plated exists as positive ions. During electrolysis, these ions are reduced at the cathode to form the metallic coating. Simultaneously, hydrogen evolution can occur, leading to the formation of gas bubbles that can adhere to the cathode surface. These bubbles can block the deposition of metal ions, resulting in pits and pores in the final coating.

This compound, as a surfactant, possesses a hydrophilic head and a hydrophobic tail. These molecules accumulate at the liquid-gas and liquid-solid interfaces, reducing the interfacial tension. This reduction in surface tension lowers the energy required for hydrogen bubbles to detach from the cathode surface, allowing for a more uniform and continuous deposition of the metal layer.

Caption: Mechanism of this compound in preventing pitting.

Quantitative Data

The effectiveness of a wetting agent is primarily determined by its ability to reduce the surface tension of the plating bath. The following table summarizes the approximate surface tension of aqueous solutions of this compound at various concentrations.

| Concentration (mol/L) | Approximate Surface Tension (mN/m) |

| 0.1 | ~70[3] |

| 1 | ~65[3] |

| 5 | ~50[3][4] |

Note: The values in this table are approximate and derived from digitized data presented in scientific literature.[3]

Experimental Protocols

Protocol for Evaluating Wetting Agent Performance using a Hull Cell

The Hull cell is a standardized trapezoidal container used to test plating baths on a laboratory scale. It allows for the evaluation of the plating quality over a wide range of current densities on a single test panel.

Objective: To qualitatively assess the effectiveness of this compound in a nickel plating bath by observing the reduction of pitting and improvement in the brightness of the deposit.

Materials:

-

267 mL Hull cell

-

DC power supply (rectifier)

-

Brass or steel Hull cell panels

-

Nickel anode

-

Standard Watts-type nickel plating solution (without wetting agent)

-

This compound solution (e.g., 10% w/v)

-

Heater and magnetic stirrer (optional, for temperature control and agitation)

-

Hydrochloric acid (for stripping zinc-coated steel panels, if used)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Panel Preparation: If using zinc-coated steel panels, strip the zinc by immersing the panel in a 1:1 solution of hydrochloric acid and water, followed by a thorough rinse with deionized water. For brass panels, ensure they are clean and free of oxides.

-

Bath Preparation: Fill the Hull cell with 267 mL of the standard nickel plating solution.

-

Initial Test (Control):

-

Place the nickel anode and the prepared cathode panel in their respective slots in the Hull cell.

-

Connect the electrodes to the DC power supply (anode to positive, cathode to negative).

-

Apply a current of 2 amperes for 10 minutes.[5] The temperature should be maintained at the typical operating temperature of the bath.[5]

-

After plating, remove the panel, rinse with deionized water, and dry.

-

Observe the panel for pitting, dullness, and other defects across the current density range. This panel serves as the control.

-

-

Test with this compound:

-

To the same Hull cell, add a specific concentration of this compound. A typical starting concentration is in the range of 0.05 to 0.2 g/L.

-

Stir the solution to ensure uniform mixing.

-

Plate a new, prepared panel under the same conditions as the control (2A for 10 minutes).

-

Remove, rinse, and dry the panel.

-

-

Evaluation:

-

Compare the test panel with the control panel.

-

A successful wetting agent will show a significant reduction or elimination of pitting, especially in the high and mid-current density regions.

-

Observe any changes in the brightness and uniformity of the nickel deposit.

-

Caption: Workflow for Hull cell evaluation of a wetting agent.

Protocol for Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. It is an important parameter for characterizing the efficiency of a wetting agent. The CMC can be determined by measuring a physical property of the solution that changes abruptly at the CMC, such as surface tension or conductivity.

Objective: To determine the CMC of this compound in an aqueous solution by measuring the surface tension at various concentrations.

Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

A series of aqueous solutions of this compound with varying concentrations (e.g., from 0.001 M to 0.5 M)

-

Volumetric flasks and pipettes for accurate dilutions

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known high concentration. From this stock solution, prepare a series of dilutions to cover the expected CMC range.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Surface Tension Measurement:

-

Starting with the most dilute solution, measure the surface tension of each this compound solution.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

-

Record the surface tension for each concentration.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The plot will typically show two linear regions with different slopes.

-

The point of intersection of these two lines corresponds to the CMC.[5]

-

Caption: Workflow for CMC determination via surface tension.

Analytical Control of this compound in Plating Baths

Maintaining the optimal concentration of this compound in an electroplating bath is crucial for consistent plating quality. Several analytical techniques can be employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic additives in plating baths.[1]

-

Ion Chromatography (IC): IC can be used for the analysis of ionic components, including surfactants.[6]

-

Volumetric (Titrimetric) Methods: While less specific, titrimetric methods can be used for routine control if interferences from other bath constituents are minimal.[6]

Conclusion

This compound is an effective wetting agent for use in electroplating baths, primarily to prevent defects such as pitting and to ensure a uniform and bright deposit. Its performance can be evaluated through standard laboratory tests like the Hull cell test, and its efficiency can be characterized by determining its critical micelle concentration. Proper analytical control of its concentration in the plating bath is essential for maintaining optimal plating performance.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Nickel-plated formulation additives and processes - ShuoBao Industrial Equipment [shuobaocn.com]